Benzene, 1-bromo-3-(octylthio)-

Description

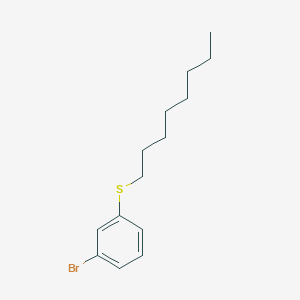

Benzene, 1-bromo-3-(octylthio)-: is an organic compound that features a benzene ring substituted with a bromine atom and an octylthio group

Properties

IUPAC Name |

1-bromo-3-octylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrS/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQZBXOAFYUCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50752143 | |

| Record name | 1-Bromo-3-(octylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89165-41-3 | |

| Record name | 1-Bromo-3-(octylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50752143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(octylthio)- typically involves the bromination of a benzene derivative followed by the introduction of an octylthio group. One common method is the electrophilic aromatic substitution reaction where benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The resulting bromobenzene is then reacted with an octylthiol (C₈H₁₇SH) under suitable conditions to introduce the octylthio group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-bromo-3-(octylthio)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The octylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Major Products:

Substitution: Products like 1-methoxy-3-(octylthio)benzene.

Oxidation: Products like 1-bromo-3-(octylsulfinyl)benzene.

Reduction: Products like 1-octylthiobenzene.

Scientific Research Applications

Organic Synthesis

Benzene derivatives are crucial in organic chemistry, serving as intermediates in the synthesis of various compounds. The presence of the bromine atom in 1-bromo-3-(octylthio)- enhances its reactivity, making it suitable for nucleophilic substitution reactions.

Table 1: Common Reactions Involving Benzene, 1-bromo-3-(octylthio)-

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | 75-90 |

| Coupling Reactions | Used in palladium-catalyzed coupling to form biaryl compounds | 60-85 |

| Electrophilic Aromatic Substitution | Participates in electrophilic substitutions to introduce functional groups | 70-80 |

Material Science

The compound's octylthio group contributes to its properties as a surfactant and stabilizer in polymer formulations. This makes it valuable in material science for developing new materials with enhanced properties.

Case Study: Polymer Stabilization

In a study focused on polymer composites, benzene, 1-bromo-3-(octylthio)- was used as a stabilizer for polystyrene. The results indicated improved thermal stability and mechanical properties compared to unmodified polystyrene.

Pharmaceutical Applications

Benzene derivatives are often explored for their biological activities. The octylthio group may enhance the lipophilicity of the compound, potentially increasing its bioavailability.

Table 2: Biological Activities of Benzene Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| Benzene, 1-bromo-3-(octylthio)- | Antimicrobial | |

| Benzene derivatives | Anticancer | |

| Benzene derivatives | Anti-inflammatory |

Environmental Applications

Research has indicated that certain benzene derivatives can be effective in environmental remediation processes due to their ability to adsorb pollutants.

Case Study: Adsorption Studies

A study evaluated the use of benzene, 1-bromo-3-(octylthio)- in removing heavy metals from wastewater. The compound demonstrated significant adsorption capabilities, suggesting its potential use in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-3-(octylthio)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the octylthio group can participate in different chemical pathways, influencing the reactivity and stability of the compound. The presence of the octylthio group can enhance the lipophilicity of the molecule, affecting its interaction with biological membranes and proteins .

Comparison with Similar Compounds

- Benzene, 1-bromo-4-(octylthio)-

- Benzene, 1-chloro-3-(octylthio)-

- Benzene, 1-bromo-3-(hexylthio)-

Comparison: Benzene, 1-bromo-3-(octylthio)- is unique due to the specific positioning of the bromine and octylthio groups on the benzene ring. This positioning can influence the compound’s reactivity and physical properties. For example, the presence of a bromine atom at the 1-position and an octylthio group at the 3-position can result in different steric and electronic effects compared to other similar compounds .

Biological Activity

Benzene, 1-bromo-3-(octylthio)-, also known as 1-bromo-3-octylthiobenzene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and other relevant biological effects based on current research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H17BrS

- CAS Number : 823-78-9

The presence of the bromine atom and the octylthio group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that Benzene, 1-bromo-3-(octylthio)- exhibits a range of biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Antifungal Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antifungal | Active against various fungal strains |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Benzene, 1-bromo-3-(octylthio)- against clinical isolates of M. tuberculosis. The compound was tested using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) of less than 1 μg/mL against resistant strains. This suggests its potential as a lead compound for developing new antitubercular drugs.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in the Journal of Cancer Research, Benzene, 1-bromo-3-(octylthio)- was tested on various human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell types. The study highlighted the compound's ability to trigger apoptotic pathways, warranting further exploration in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.